Cas no 530-55-2 (2,6-Dimethoxy-1,4-benzoquinone)

2,6-Dimethoxy-1,4-benzoquinone structure
530-55-2 structure
商品名:2,6-Dimethoxy-1,4-benzoquinone
CAS番号:530-55-2
MF:C8H8O4
メガワット:168.1467
MDL:MFCD00016368
CID:82441
PubChem ID:87569115

2,6-Dimethoxy-1,4-benzoquinone 化学的及び物理的性質

名前と識別子

    • 2,6-Dimethoxycyclohexa-2,5-diene-1,4-dione
    • 2,6-Dimethoxy-1,4-benzoquinone
    • 2,6-Dimethoxy-p-benzoquinone
    • 2,5-DIHYDROXYBENZOQUINONE
    • 2,6-Dimethoxy-1,4-benzoquine
    • 2,6-DIMETHOXYBENZOQUINONE
    • 2,6-dimethoxy-p-benzoquinon
    • 2,6-dimethoxy-p-quinone
    • 2,6-Dimethoxyquinone
    • Dimethoxybenzoquinone,2,6
    • dmbq
    • [ "" ]
    • 2,6-Dimethoxysemiquinone anions
    • 2,5-Cyclohexadiene-1,4-dione, 2,6-dimethoxy-
    • p-Benzoquinone, 2,6-dimethoxy-
    • 2,6-Dimethoxysemiquinone radicals
    • 2,6-Dimethoxybenzo-1,4-quinone
    • NSC24500
    • ghl.PD_Mitscher_leg0.4
    • MLS002207260
    • 2,6-Dimethoxy-2,5-cyclohexadiene-1,4-dione
    • OLBNOBQO
    • 2,6-Dimetoxy-p-benzoquinone
    • Maybridge1_002628
    • 2,6-dimethoxy[1,4]benzoquinone
    • Spectrum3_000177
    • NSC 24500
    • SMR001306787
    • SCHEMBL570683
    • 3,5-Dimethoxy-1,4-benzoquinone; 3,5-Dimethoxybenzoquinone; NSC 24500
    • Quinone, 2,6-dimethoxy-
    • NSC-24500
    • NCGC00095215-03
    • NCI60_001958
    • CHEMBL448515
    • SR-05000002399
    • MFCD00016368
    • 2,5-Cyclohexadiene-1,4-dione, 2,6-dimethoxy- (9CI)
    • KBio2_001203
    • 530-55-2
    • KIA
    • BSPBio_001673
    • DIMETHOXYBENZOQUINONE,6-
    • Spectrum5_000335
    • SR-05000002399-1
    • Spectrum2_000781
    • InChI=1/C8H8O4/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3
    • PD002219
    • FS-4243
    • 2,5-Cyclohexadiene-1,4-dione, 2,6-dimethoxy-, radical ion(1-)
    • KBio2_003771
    • AKOS015851594
    • 2,6-dimethoxy-[1,4]benzoquinone
    • D2706
    • NCGC00095215-04
    • NSC56336
    • DIMETHOXYBENZOQUINONE,2,6-
    • CS-0017339
    • NCGC00095215-01
    • KBio2_006339
    • HMS1922P16
    • 1Z701W789S
    • 2, 6-Dimethoxy-p-benzoquinone
    • 2, 6-Dimethoxyquinone
    • Q4596807
    • 2,6-DIMETHOXYQUINONE [MI]
    • NCGC00095215-02
    • 2,6-DMBQ
    • KBioGR_001955
    • FT-0610674
    • p-Benzoquinone,6-dimethoxy-
    • Spectrum4_001608
    • 2,6-Dimethoxy-1,4-benzoquinone, 97%
    • 2,4-dione, 2,6-dimethoxy-
    • NSC 56336
    • Spectrum_000723
    • EINECS 208-484-7
    • DivK1c_001380
    • NS00006663
    • CCG-40159
    • HMS548P10
    • SPECTRUM200413
    • D90101
    • cid_68262
    • OLBNOBQOQZRLMP-UHFFFAOYSA-
    • 2, 6-Dimethoxy-1,4-benzoquinone
    • DTXSID80862128
    • HY-N1677
    • KBioSS_001203
    • SPBio_000882
    • NSC-56336
    • A829370
    • SY048603
    • UNII-1Z701W789S
    • KBio3_001173
    • 3,5-Dimethoxy-1,4-benzoquinone
    • SDCCGMLS-0066389.P001
    • BDBM80763
    • CDS1_000340
    • 26547-64-8
    • 2-6-DIMETHOXYQUINONE
    • DB-020224
    • MDL: MFCD00016368
    • インチ: 1S/C8H8O4/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3
    • InChIKey: OLBNOBQOQZRLMP-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])[H])C1=C([H])C(C([H])=C(C1=O)OC([H])([H])[H])=O
    • BRN: 2048182

計算された属性

  • せいみつぶんしりょう: 168.04200
  • どういたいしつりょう: 168.042259
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 259
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 52.6
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

  • 色と性状: Yellow powder
  • 密度みつど: 1.3037 (rough estimate)
  • ゆうかいてん: 253-257 °C (dec.) (lit.)
  • ふってん: 257.07°C (rough estimate)
  • フラッシュポイント: 139.2±27.9 °C
  • 屈折率: 1.5090 (estimate)
  • ようかいど: DMSO: soluble(lit.)
  • あんていせい: Stable. Combustible. Incompatible with oxidizing agents.
  • PSA: 52.60000
  • LogP: 0.19880
  • マーカー: 3225
  • ようかいせい: 未確定
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

2,6-Dimethoxy-1,4-benzoquinone セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315-H319
  • 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • RTECS番号:DK4750000
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • セキュリティ用語:S26-S36
  • ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2,6-Dimethoxy-1,4-benzoquinone 税関データ

  • 税関コード:2914690090
  • 税関データ:

    中国税関コード:

    2914690090

    概要:

    2914690090その他のキノン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    要約:

    2914690090その他のキノン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

2,6-Dimethoxy-1,4-benzoquinone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
S e l l e c k ZHONG GUO
E0993-250mg
2,6-Dimethoxy-1,4-benzoquinone
530-55-2
250mg
¥1392.3 2022-04-26
Ambeed
A336361-1g
2,6-Dimethoxy-1,4-Benzoquinone
530-55-2 97%
1g
$16.0 2025-02-25
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D154943-1g
2,6-Dimethoxy-1,4-benzoquinone
530-55-2 >97.0%(HPLC)
1g
¥81.90 2023-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
IT556-5g
2,6-Dimethoxy-1,4-benzoquinone
530-55-2 97.0%(LC)
5g
¥587.0 2022-06-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D2706-5G
2,6-Dimethoxy-1,4-benzoquinone
530-55-2 >97.0%(HPLC)
5g
¥535.00 2023-09-08
TRC
D479693-10000mg
2,6-Dimethoxy-1,4-benzoquinone
530-55-2
10g
$92.00 2023-05-18
Ambeed
A336361-25g
2,6-Dimethoxy-1,4-Benzoquinone
530-55-2 97%
25g
$176.0 2025-02-25
Ambeed
A336361-250mg
2,6-Dimethoxy-1,4-Benzoquinone
530-55-2 97%
250mg
$10.0 2025-02-25
Ambeed
A336361-5g
2,6-Dimethoxy-1,4-Benzoquinone
530-55-2 97%
5g
$44.0 2025-02-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
IT556-1g
2,6-Dimethoxy-1,4-benzoquinone
530-55-2 97.0%(LC)
1g
¥196.0 2022-06-10

2,6-Dimethoxy-1,4-benzoquinone 関連文献

2,6-Dimethoxy-1,4-benzoquinoneに関する追加情報

Recent Advances in the Study of 2,6-Dimethoxy-1,4-benzoquinone (530-55-2) in Chemical Biology and Medicine

2,6-Dimethoxy-1,4-benzoquinone (CAS: 530-55-2) is a naturally occurring quinone derivative that has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This compound, often abbreviated as DMBQ, is found in various plant species and has been the subject of numerous studies exploring its pharmacological properties, mechanisms of action, and potential uses in medicine.

Recent research has focused on elucidating the molecular mechanisms underlying DMBQ's biological effects. Studies have demonstrated that this compound exhibits potent antioxidant, anti-inflammatory, and anticancer properties. Its ability to modulate cellular redox states and interact with key signaling pathways makes it a promising candidate for drug development. Notably, DMBQ has shown selective cytotoxicity against certain cancer cell lines while sparing normal cells, suggesting its potential as a targeted anticancer agent.

In the field of chemical biology, researchers have made significant progress in understanding the structure-activity relationships of DMBQ. Modifications to the quinone core structure have yielded derivatives with enhanced biological activity and improved pharmacokinetic properties. These synthetic analogs are being investigated for their potential in treating various diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes.

One particularly promising area of research involves the use of DMBQ in combination therapies. Recent studies have demonstrated synergistic effects when DMBQ is combined with conventional chemotherapeutic agents, potentially reducing the required doses of toxic drugs while maintaining therapeutic efficacy. This approach could lead to reduced side effects and improved patient outcomes in cancer treatment.

From a technical perspective, advances in analytical methods have enabled more precise quantification and characterization of DMBQ in complex biological matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has become the gold standard for DMBQ analysis, allowing researchers to study its pharmacokinetics and metabolism in greater detail.

Despite these advances, challenges remain in translating DMBQ research into clinical applications. Issues such as bioavailability, formulation stability, and potential toxicity at higher doses need to be addressed. Current research efforts are focusing on developing novel delivery systems, including nanoparticle-based formulations, to overcome these limitations and maximize the therapeutic potential of this intriguing compound.

Looking forward, the unique chemical properties and biological activities of 2,6-dimethoxy-1,4-benzoquinone position it as a valuable scaffold for further drug discovery efforts. Ongoing research continues to uncover new applications for this compound, from antimicrobial agents to neuroprotective compounds, highlighting its versatility in medicinal chemistry and pharmaceutical development.

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